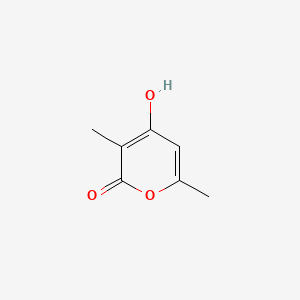

4-Hydroxy-3,6-dimethyl-2H-pyran-2-one

Overview

Description

4-Hydroxy-3,6-dimethyl-2H-pyran-2-one is an organic compound with the molecular formula C7H8O3. It is a derivative of pyran and is known for its unique chemical properties and applications in various fields. The compound is characterized by a pyran ring with hydroxyl and methyl substituents, making it a versatile molecule in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxy-3,6-dimethyl-2H-pyran-2-one can be synthesized through several methods. One common approach involves the cyclization of 2-methoxypropene with specific catalysts under controlled conditions . Another method includes the reaction of 2-methyl-3,5-dioxo-hexanoic acid methyl ester with propanedioyl dichloride .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3,6-dimethyl-2H-pyran-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The methyl groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce alcohols .

Scientific Research Applications

Chemistry

HDMPO serves as a crucial building block in the synthesis of complex organic molecules and unnatural polyketides. Its unique chemical structure allows for diverse chemical transformations that are essential in organic synthesis.

Biology

Research indicates that 4-Hydroxy-3,6-dimethyl-2H-pyran-2-one exhibits potential biological activities:

- Antioxidant Properties : Studies are ongoing to evaluate its efficacy as an antioxidant, which could have implications for health and disease prevention.

Medicine

The compound is under investigation for its therapeutic potential due to its unique structure:

- Potential Therapeutics : There is ongoing research into its use as a therapeutic agent, particularly in areas related to oxidative stress and inflammation.

Industrial Applications

In industrial settings, HDMPO is utilized as an intermediate in the production of various chemicals and pharmaceuticals. Its versatility makes it valuable for creating new materials and formulations.

Safety and Toxicological Profile

Safety assessments have been conducted to evaluate the genotoxicity and toxicity of this compound:

- Genotoxicity : Available data suggest that it is not expected to be genotoxic .

- Toxicological Concerns : The compound has been assessed for repeated dose toxicity and reproductive toxicity, indicating that exposure levels are below the thresholds of concern for these endpoints .

Case Study 1: Antioxidant Activity

A study investigating the antioxidant properties of HDMPO found that it effectively scavenged free radicals in vitro. This suggests potential applications in nutraceuticals aimed at reducing oxidative stress-related diseases.

Case Study 2: Synthesis of Polyketides

Research has demonstrated that HDMPO can serve as a precursor for synthesizing novel polyketides with antimicrobial properties. This application highlights its significance in pharmaceutical research aimed at developing new antibiotics.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3,6-dimethyl-2H-pyran-2-one involves its interaction with molecular targets through its hydroxyl and methyl groups. These interactions can lead to various biochemical pathways, including antioxidant activity, which is influenced by the presence of the hydroxyl group at the olefin position .

Comparison with Similar Compounds

Similar Compounds

4-Hydroxy-6-methyl-2H-pyran-2-one: Similar in structure but with different substituents, leading to varied chemical properties.

2H-Pyran-2,6(3H)-dione, dihydro-4,4-dimethyl-: Another pyran derivative with distinct chemical behavior.

Uniqueness

4-Hydroxy-3,6-dimethyl-2H-pyran-2-one is unique due to its specific substitution pattern, which imparts distinct reactivity and applications compared to other pyran derivatives .

Biological Activity

4-Hydroxy-3,6-dimethyl-2H-pyran-2-one (also known as 3,6-Dimethyl-4-hydroxy-2-pyrone) is an organic compound with the molecular formula C7H8O3. This compound is notable for its diverse biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. It has been studied for its potential therapeutic applications in various fields, particularly in medicine and biochemistry.

This compound features a pyran ring with hydroxyl and methyl substituents, which contribute to its unique reactivity and biological activity. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it a versatile building block in organic synthesis.

| Property | Details |

|---|---|

| Molecular Formula | C7H8O3 |

| Molecular Weight | 140.14 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a variety of pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential use as a natural preservative in food and pharmaceutical industries.

Anti-inflammatory Properties

The compound has been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition contributes to its anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Antioxidant Activity

This compound has also been studied for its antioxidant properties. It scavenges free radicals effectively, thereby reducing oxidative stress in cells. This activity is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a crucial role .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Inhibition of Enzymatic Activity : The compound inhibits enzymes involved in inflammation and oxidative stress pathways.

- Modulation of Signaling Pathways : It modulates cellular signaling pathways that regulate immune responses and cell survival.

- Formation of Bioactive Metabolites : As a reactant in the formation of unnatural polyketides, it may contribute to the biosynthesis of other bioactive compounds .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 μg/mL.

Case Study 2: Anti-inflammatory Effects

In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of this compound resulted in a significant decrease in serum levels of pro-inflammatory cytokines (TNF-alpha and IL-6) compared to the control group .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Hydroxy-3,6-dimethyl-2H-pyran-2-one, and how do structural modifications influence reactivity?

- Methodological Answer : The compound can be synthesized via cyclization of α-ketoglutaric acid derivatives or through multi-step protocols involving aldol condensation and subsequent oxidation. For example, dihydro-2H-pyran-3(4H)-one analogs are synthesized in four steps with a 31% overall yield by leveraging α-ketoglutaric acid as a precursor . Structural modifications, such as the presence of acetyl or methyl groups (e.g., in 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one), alter reactivity by stabilizing intermediates during substitution or redox reactions .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₈H₁₀O₄) and isotopic patterns .

- NMR Spectroscopy : Assigns proton environments (e.g., methyl groups at positions 3 and 6) and hydroxyl proton signals .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, as demonstrated for structurally related pyranones .

Q. How does the presence of substituents (e.g., methyl or acetyl groups) affect the biological activity of pyran-2-one derivatives?

- Methodological Answer : Substituents modulate lipophilicity and electronic properties, impacting interactions with biological targets. For instance, 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one exhibits antimicrobial activity due to enhanced electron-withdrawing effects at the 3-position, whereas 4-Hydroxy-6-methyl-2H-pyran-2-one (lacking the acetyl group) shows reduced potency .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance intermediate stability during aldol condensation .

- Purification Strategies : Chromatographic techniques (e.g., flash chromatography) resolve diastereomers or regioisomers, as seen in syntheses of dihydro-2H-pyran-3(4H)-one derivatives .

Q. What strategies resolve contradictions in spectral data when characterizing pyran-2-one derivatives?

- Methodological Answer :

- Cross-Validation : Compare HRMS data with computational models (e.g., PubChem’s InChIKey) to verify molecular identity .

- Dynamic NMR Experiments : Detect tautomeric equilibria (e.g., keto-enol shifts) that may obscure proton assignments .

- Single-Crystal Analysis : Resolve ambiguous NOE correlations using X-ray structures, as applied to 3-Acetyl-4-hydroxy-6,7-dimethyl-2H-chromen-2-one .

Q. How can computational tools predict the metabolic pathways of this compound in biological systems?

- Methodological Answer :

- QSAR Models : Correlate substituent effects (e.g., logP) with metabolic stability using databases like EPA DSSTox .

- Enzyme Docking Simulations : Predict interactions with cytochrome P450 isoforms using tools like AutoDock Vina .

- In Silico Toxicity Screening : Leverage platforms like ChemIDplus to assess bioactivation risks .

Properties

IUPAC Name |

4-hydroxy-3,6-dimethylpyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c1-4-3-6(8)5(2)7(9)10-4/h3,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVBIGJOVPZMWGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)O1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20199884 | |

| Record name | 4-Hydroxy-3,6-dimethyl-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5192-62-1 | |

| Record name | 4-Hydroxy-3,6-dimethyl-2H-pyran-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005192621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-3,6-dimethyl-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-DIMETHYL-4-HYDROXY-2H-PYRAN-2-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.